1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene

Retinoid chemistry Nitration regioselectivity Intermediate synthesis

Researchers developing rexinoid therapeutics face a critical supply bottleneck: non-tetramethyl nitro-tetralin analogs fail to yield RXR-selective agonists. The four gem-dimethyl groups are structurally indispensable for RXR binding (bexarotene RXRα Ki = 14 nM vs >10,000 nM for non-methylated analogs). • Enables kg-scale bexarotene & tamibarotene synthesis with >74% cumulative yield, ≥98% HPLC purity • Established 2-step route without chromatography ensures GMP batch consistency • In stock (10 mg-bulk); custom synthesis available on request

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 102121-55-1
Cat. No. B169596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene
CAS102121-55-1
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=CC(=C2)[N+](=O)[O-])(C)C)C
InChIInChI=1S/C14H19NO2/c1-13(2)7-8-14(3,4)12-9-10(15(16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3
InChIKeyZABFOFGWNHHHOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene: Key Rexinoid Intermediate


1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene (CAS 102121-55-1), also known as 2-nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene, is a polycyclic aromatic nitro compound with a molecular formula of C14H19NO2 and a molecular weight of 233.31 g/mol . This compound serves as the primary synthetic precursor to 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, an indispensable building block in the preparation of retinoid X receptor (RXR)-selective agonists (rexinoids), including the FDA-approved drug bexarotene (LGD1069) and the clinically used tamibarotene (AM80) [1].

Key Nitro Intermediate
Direct precursor for 5,5,8,8-tetramethyl-tetrahydronaphthalen-2-amine synthesis
Regioselective Nitration
Single 6-nitro isomer eliminates chromatographic separation
Rexinoid Synthesis
Required for RXR-selective agonist tool compounds including bexarotene analog research

Why the Tetramethyl Congener Is Irreplaceable in Rexinoid Synthesis


Unsubstituted 6-nitro-1,2,3,4-tetrahydronaphthalene (CAS 19353-86-7) or other non-tetramethyl nitro-tetralin analogs are unsuitable substitutes for procuring 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene because the four methyl groups at positions 1 and 4 are structurally indispensable for conferring RXR selectivity and metabolic stability to the downstream drug candidates [1]. In the landmark SAR study by Boehm et al., the 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene scaffold was explicitly identified as the minimal pharmacophoric core required for potent RXR transactivation; removal of these methyl substituents abolishes receptor binding and shifts the selectivity profile entirely toward retinoic acid receptors (RARs) [2]. Consequently, procurement of a non-methylated analog would render rexinoid synthesis impossible, as the resulting intermediates cannot be elaborated into compounds with the requisite RXR agonist activity.

Target
Substitute Risk
RXR Selectivity
Tetramethyl scaffold essential for RXR transactivation
Non-methylated analogs may shift toward RAR agonism
Metabolic Stability
Blocked benzylic oxidation extends half-life context
Unsubstituted tetralins susceptible to rapid CYP hydroxylation
Synthetic Gateway
Enables elaboration to reported RXR-selective tool compounds
Non-tetramethyl intermediates cannot access RXR-selective series

Differentiation Evidence for Rexinoid Research and Procurement


Regioselective Nitration for Single-Isomer Product

Nitration of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene proceeds with high regioselectivity to afford the 6-nitro isomer (2-nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene) as the sole mononitration product, owing to steric and electronic direction by the four methyl groups . In contrast, nitration of unsubstituted 1,2,3,4-tetrahydronaphthalene yields a mixture of 5-nitro and 6-nitro isomers, requiring chromatographic separation and reducing overall isolated yield . This regiospecificity enables streamlined downstream synthesis of the 2-amine intermediate with minimal purification burden.

Regioselective Nitration
Data to verify
Target: >95% 6-nitro isomer
Comparator: ~60–75% 6-nitro + 5-nitro side product
Single-isomer product streamlines purification
Source review needed; exact conditions may vary
Retinoid chemistry Nitration regioselectivity Intermediate synthesis

Near-Quantitative Reduction to the Key Amine Intermediate

Catalytic hydrogenation of 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene over Pd/C in ethanol proceeds to completion, yielding 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine in quantitative conversion (>98% by HPLC) . The tetramethyl-substituted nitroarene demonstrates superior reduction kinetics compared to its non-methylated analog 6-nitrotetralin, which is prone to competing ring hydrogenation side reactions under the same conditions, reducing amine yield to approximately 85-90% .

Nitro Reduction Efficiency
Data to verify
Target: >98% conversion to amine
Comparator: ~85–90% amine yield with ring saturation
Higher selectivity supports amine intermediate supply
Independent reduction data may differ
Catalytic hydrogenation Nitro reduction Process chemistry

Tetramethyl Scaffold Enables Nanomolar RXR Binding

Compounds elaborated from the 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine intermediate, such as bexarotene (LGD1069), demonstrate nanomolar binding affinity for all three RXR subtypes (RXRα Ki = 14 ± 3 nM; RXRβ Ki = 21 ± 5 nM; RXRγ Ki = 44 ± 9 nM) in competitive radioligand displacement assays [1]. By contrast, analogous compounds derived from non-tetramethyl tetrahydronaphthalene scaffolds (e.g., TTNBP) exhibit negligible RXR binding (Ki > 10,000 nM) and function exclusively as RAR agonists, confirming that the 5,5,8,8-tetramethyl substitution pattern is a prerequisite for RXR engagement [2].

RXRα Binding Affinity
Head-to-head
Bexarotene (tetramethyl): Ki 14 nM
Non-tetramethyl analog: Ki >10,000 nM
Supports RXR binding assay context
>700-fold difference reported; confirm with target assay
Retinoid X receptor Binding affinity SAR

Blocked Benzylic Oxidation Extends Metabolic Stability

The four methyl substituents at positions 1 and 4 of the tetrahydronaphthalene ring effectively block cytochrome P450-mediated benzylic hydroxylation — the primary oxidative metabolic pathway of tetrahydronaphthalene-containing compounds [1]. This structural feature imparts a substantially extended elimination half-life to drugs derived from this scaffold: bexarotene exhibits a mean terminal half-life (t1/2) of approximately 7 hours in humans, compared to approximately 0.5-1 hour for all-trans retinoic acid (tretinoin), a natural retinoid lacking the tetramethyl substitution [2].

Elimination Half-Life
Reported
Bexarotene: t1/2 ≈ 7 h
Tretinoin: 0.5–1 h
Reported metabolic stability context
Clinical PK data; extrapolation to research models requires review
Metabolic stability Pharmacokinetics Benzylic oxidation

Scalable and Reproducible Synthetic Route

The synthetic pathway from 2,5-dichloro-2,5-dimethylhexane to the target nitro compound via Friedel-Crafts cyclization followed by nitration has been optimized and demonstrated at kilogram scale with a cumulative yield of 74-86% over two steps . This contrasts with the synthesis of alternative nitro-tetralin intermediates (e.g., 6-nitro-1,2,3,4-tetrahydronaphthalene), which requires column chromatography for isomer separation and typically achieves <50% overall yield at scale . The established commercial route ensures reliable, cost-effective procurement for GMP manufacturing campaigns.

Scalable Synthetic Route
Data to verify
Two-step yield: 74–86%
Purity ≥98% by HPLC
Supports procurement-scale supply
Kilogram-scale data reported; independent verification recommended
Kilogram-scale synthesis Process reproducibility Supply chain

High-Value Application Scenarios in Drug Discovery and Manufacturing


Bexarotene and Novel Rexinoid Synthesis for Oncology

This compound is the indispensable entry point for synthesizing bexarotene, the only FDA-approved RXR-selective agonist for cutaneous T-cell lymphoma. The 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine derived from this nitro precursor is coupled with 4-(1-bromoethenyl)benzoic acid to yield bexarotene, which achieves nanomolar RXRα binding (Ki = 14 nM) . Organizations developing next-generation rexinoids with improved side-effect profiles (e.g., reduced hypertriglyceridemia) rely on this intermediate as the starting material for SAR campaigns targeting RXR subtype selectivity .

Tamibarotene Manufacture for Acute Promyelocytic Leukemia

Tamibarotene, a synthetic RARα/β agonist approved in Japan for relapsed/refractory acute promyelocytic leukemia, is synthesized from the same 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine intermediate obtained by reduction of this nitro compound . The tetramethyl substitution pattern is critical for the drug's oral bioavailability (F ≈ 60% in humans) and prolonged plasma half-life compared to natural retinoids, enabling effective once-daily dosing .

Aza-Retinoid RXR Agonist Development

The Farmer et al. series of lipophilic aza-retinoids incorporates the 5,5,8,8-tetramethyl-tetrahydronaphthalene scaffold derived from this nitro compound to achieve RXR-specific agonist activity with diminished RAR cross-reactivity . This scaffold-dependent selectivity is not achievable with non-tetramethyl nitro-tetralin intermediates, as the methyl groups occupy a hydrophobic pocket unique to the RXR ligand-binding domain, as demonstrated by molecular modeling and competitive binding assays .

Supply Chain Security for GMP Rexinoid Production

For CMOs and pharmaceutical manufacturers, this compound represents a critical GMP starting material with well-characterized physical properties (density: 1.037 g/cm³; boiling point: 317.5°C at 760 mmHg; flash point: 127.9°C) . Its established two-step synthetic route at kilogram scale with >74% cumulative yield and >98% purity ensures batch-to-batch consistency and regulatory compliance, making it the preferred procurement choice over custom-synthesis nitro-tetralin alternatives that lack validated scale-up data .

Application
Selection Property
Validation Focus
Rexinoid synthesis for T-cell lymphoma research models
Tetramethyl-substituted nitroarene scaffold
RXR binding and transactivation studies
RARα/β agonist synthesis for leukemia research
Efficient nitro-to-amine reduction route
Cellular differentiation endpoint assays
Aza-retinoid RXR probe development
Scaffold-dependent RXR selectivity
RXR vs RAR selectivity profiling
Intermediate supply for rexinoid development programs
Reported high-yield scalable route
Batch-to-batch purity and yield verification
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